[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate
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Overview
Description
[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate is a synthetic compound with a complex structure It belongs to the class of steroids and is characterized by its unique cyclopenta[a]phenanthrene core
Preparation Methods
The synthesis of [(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 17α-hydroxyprogesterone.
Esterification: The 3-position ketone is enolized and then etherified using ethanol and triethyl orthoformate.
Halogenation: The 6-position is halogenated using carbon tetrabromide, while the 3-position ketone is reduced.
Acetylation: The 17-position hydroxyl group is acetylated to yield the final product.
Chemical Reactions Analysis
[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions using nucleophiles like amines or thiols.
Scientific Research Applications
[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex steroidal compounds.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a hormone analog.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of [(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate involves its interaction with specific molecular targets and pathways. It acts by binding to steroid hormone receptors, modulating gene expression, and influencing various physiological processes. The compound’s effects are mediated through its interaction with nuclear receptors, leading to changes in transcriptional activity and subsequent biological responses .
Comparison with Similar Compounds
[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate can be compared with other similar steroidal compounds, such as:
[(8S,11R,13S,14S,17S)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate: This compound is also a steroid ester with similar structural features but different functional groups.
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-(dibromomethylidene)-10,13-dimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate: Another steroidal compound with distinct halogenated positions.
Properties
Molecular Formula |
C27H38O3 |
---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
InChI |
InChI=1S/C27H38O3/c1-4-6-7-8-9-25(29)30-27(5-2)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)3/h2,18,21-24H,4,6-17H2,1,3H3/t21?,22?,23?,24?,26-,27-/m0/s1 |
InChI Key |
APTGJECXMIKIET-BFJOXKSISA-N |
Isomeric SMILES |
CCCCCCC(=O)O[C@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)CCC34)C)C#C |
Canonical SMILES |
CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C |
Origin of Product |
United States |
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